1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-fluoropyrrolidine-3-carboxamide
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Overview
Description
1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-fluoropyrrolidine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its potential biological activities and applications in various scientific research areas.
Preparation Methods
The synthesis of 1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-fluoropyrrolidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Chemical Reactions Analysis
1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-fluoropyrrolidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include fuming nitric acid for nitration and hydrogen in the presence of Raney nickel for reduction . Major products formed from these reactions include 3-nitro-1,2,4-triazol-5-one and 3-amino-5-hydroxyl-1,2,4-triazole .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is utilized in medicinal chemistry for its potential as a CDK2 inhibitor, which is an appealing target for cancer treatment . Additionally, it has shown cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . In material sciences, it is used for the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-fluoropyrrolidine-3-carboxamide involves its interaction with molecular targets such as CDK2/cyclin A2. It inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s structure allows it to selectively bind to specific sites, enhancing its efficacy .
Comparison with Similar Compounds
Similar compounds to 1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-fluoropyrrolidine-3-carboxamide include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit CDK2 inhibitory activity and have been studied for their potential in cancer treatment . this compound is unique due to its specific structural features that enhance its binding affinity and selectivity .
Properties
Molecular Formula |
C12H15FN6O |
---|---|
Molecular Weight |
278.29 g/mol |
IUPAC Name |
1-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-fluoropyrrolidine-3-carboxamide |
InChI |
InChI=1S/C12H15FN6O/c1-7-8(2)17-11-15-6-16-19(11)9(7)18-4-3-12(13,5-18)10(14)20/h6H,3-5H2,1-2H3,(H2,14,20) |
InChI Key |
AAYBXYXLQDUOHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCC(C3)(C(=O)N)F |
Origin of Product |
United States |
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